molecular formula C21H25N3O3S B5095633 [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone

Cat. No.: B5095633
M. Wt: 399.5 g/mol
InChI Key: KQROJKHYVYMVBH-MOPGFXCFSA-N
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Description

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone is a complex organic compound with a unique structure that includes a thiomorpholine ring, a spiroindene moiety, and an oxazole group

Preparation Methods

The synthesis of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone involves multiple steps, including the formation of the thiomorpholine ring, the spiroindene structure, and the oxazole group. The synthetic route typically starts with the preparation of the thiomorpholine intermediate, followed by the construction of the spiroindene core through a series of cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. The thiomorpholine ring may interact with enzymes or receptors, modulating their activity. The spiroindene and oxazole groups contribute to the compound’s binding affinity and specificity, influencing various biological pathways .

Comparison with Similar Compounds

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone can be compared with similar compounds such as:

Properties

IUPAC Name

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-19-18(23-10-13-28-14-11-23)15-3-1-2-4-16(15)21(19)6-8-24(9-7-21)20(26)17-5-12-27-22-17/h1-5,12,18-19,25H,6-11,13-14H2/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQROJKHYVYMVBH-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=NOC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=NOC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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